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DL-δ-Hydroxynorvaline

Cat. No.: B1579485
M. Wt: 149.15
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Description

Contextualization within Non-Proteinogenic Amino Acid Research

In the landscape of chemical biology and drug discovery, the exploration of molecules beyond nature's primary toolkit has become a cornerstone of innovation. The 22 proteinogenic amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins in most organisms. wikipedia.org However, a vast and structurally diverse world exists beyond these canonical amino acids: the non-proteinogenic amino acids (NPAAs). These are amino acids that are not naturally encoded in an organism's genome for protein assembly. wikipedia.orgnih.gov NPAAs are found in various natural sources, including bacteria, fungi, and plants, and thousands more have been created synthetically in the laboratory. wikipedia.orgnih.gov

The significance of NPAAs in research and development is substantial. Their incorporation into peptide chains can fundamentally alter the properties of molecules, often leading to enhanced therapeutic potential. nih.govresearchgate.net Medicinal chemists utilize NPAAs to construct designer peptides with improved characteristics such as metabolic stability, potency, permeability, and bioavailability. researchgate.netacs.org By introducing novel side chains, stereochemistries, or backbone structures, researchers can overcome the limitations of peptides composed solely of natural amino acids, which are often susceptible to rapid degradation in biological systems. nih.govnih.gov This has led to the development of numerous peptide-based therapeutics with enhanced drug-like properties. nih.gov

DL-δ-Hydroxynorvaline is a member of this extensive class of non-proteinogenic amino acids. As a hydroxylated derivative of norvaline, it represents a synthetically accessible building block for chemical biologists. Its structure, featuring a hydroxyl group on the delta carbon of the norvaline framework, provides a functional handle for further chemical modification and introduces polarity that can influence molecular interactions. The study of this compound and its isomers falls within the broader effort to expand the chemical repertoire for peptide synthesis and to investigate how subtle changes in amino acid structure can impact biological activity and function. wikipedia.orgontosight.ai

Stereochemical Considerations and Isomeric Forms: this compound, L-Pentahomoserine, and Related Hydroxynorvaline Derivatives

The nomenclature of this compound inherently points to key stereochemical and structural features. The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers at the α-carbon. The "δ-hydroxy" designation specifies that a hydroxyl (-OH) group is attached to the fifth carbon (the delta carbon) of the pentanoic acid backbone. This specific placement distinguishes it from other constitutional isomers.

One of the most significant related isomers is L-Pentahomoserine , which is the synonym for the pure L-enantiomer of δ-hydroxynorvaline, also known as (S)-2-amino-5-hydroxypentanoic acid or L-5-hydroxynorvaline. ontosight.ailookchem.comnih.gov This enantiomerically pure form is often of greater interest in biological applications, as biological systems (like enzymes and receptors) are chiral and typically interact selectively with one enantiomer. lmdb.ca

Beyond the δ-position, the hydroxyl group can be located at other positions on the norvaline backbone, creating a family of hydroxynorvaline isomers with distinct properties and synthetic pathways. These include:

γ-Hydroxynorvaline (3-hydroxy-): In this isomer, the hydroxyl group is on the fourth carbon (gamma position). Research has focused on the stereoselective synthesis of its various diastereomers (syn and anti). thieme-connect.comsorbonne-universite.frresearchgate.netresearchgate.net

β-Hydroxynorvaline (3-hydroxy-): With the hydroxyl group on the third carbon (beta position), this threonine analogue has been noted for its potential to be incorporated into proteins and its toxic effects on some cells. sigmaaldrich.comchemicalbook.comnih.gov

The distinct positioning of the hydroxyl group in these analogues significantly impacts their chemical properties and spatial configuration, making them valuable as distinct molecular probes and building blocks in medicinal chemistry.

Table 1: Properties of Hydroxynorvaline Isomers
Compound NameSynonym(s)CAS NumberMolecular FormulaKey Structural Feature
This compoundDL-5-Hydroxynorvaline; Pentahomoserine (racemic)533-88-0 drugfuture.comnih.govC5H11NO3Racemic mixture; -OH at C-5
L-PentahomoserineL-5-Hydroxynorvaline; (S)-2-Amino-5-hydroxypentanoic acid6152-89-2 ontosight.ailookchem.comC5H11NO3L-enantiomer; -OH at C-5
DL-γ-HydroxynorvalineDL-4-HydroxynorvalineNot widely availableC5H11NO3Racemic mixture; -OH at C-4
DL-β-HydroxynorvalineDL-3-Hydroxynorvaline2280-42-4 sigmaaldrich.comC5H11NO3Racemic mixture; -OH at C-3

Historical Perspective of Academic Inquiry into δ-Hydroxynorvaline Analogues

The academic investigation of δ-hydroxynorvaline, often under the name pentahomoserine, dates back to the early 20th century. Initial synthetic work was reported as early as 1904 by Sörensen, with further syntheses described in the 1950s. drugfuture.com These early studies established the fundamental chemistry for creating this non-proteinogenic amino acid. A notable development in this period was the enzymatic resolution of the DL-racemic mixture to isolate the separate enantiomers, a critical step for subsequent stereospecific biological studies. drugfuture.com

For a considerable time, research into δ-hydroxynorvaline and its analogues remained within the realm of fundamental organic and biological chemistry. However, interest has broadened with the advancement of fields like prebiotic chemistry and peptide science. For instance, hydroxynorvaline has been considered in studies related to the origins of life, specifically in the context of early interactions between amino acids and RNA, forming modified nucleosides like N6-hydroxynorvalyl-carbamoyladenosine (hn6A). acs.org

In more recent decades, the focus has shifted towards the application of hydroxynorvaline analogues as tools in drug discovery and chemical biology. The L-isomers of γ-hydroxynorvaline, for example, have been identified in natural sources and investigated for their potential insulin-releasing properties, spurring the development of new stereoselective synthetic routes to access these molecules. researchgate.net The synthesis of various hydroxynorvaline isomers, such as syn-γ-hydroxynorvaline, has evolved to employ more efficient and stereoselective methods, including organocatalytic and biocatalytic approaches. thieme-connect.comsorbonne-universite.frresearchgate.net This progression reflects a move from simple characterization to sophisticated application, leveraging these unique amino acids to create complex molecules with tailored biological functions.

Properties

Molecular Weight

149.15

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Dl δ Hydroxynorvaline

Natural Occurrence and Distribution in Biological Systems

This compound is not ubiquitous but has been identified in specific plant families, where it can accumulate to significant levels, particularly in response to stress. nih.govoup.commdpi.com

Research has identified 5-hydroxynorvaline as an abundant, stress-induced metabolite in maize (Zea mays). nih.govoup.comscispace.com Its accumulation is triggered by a variety of biotic and abiotic factors.

Biotic and Abiotic Stress Response: The concentration of 5-hydroxynorvaline increases significantly in maize leaves in response to herbivory by insects such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm caterpillar (Spodoptera exigua). nih.govnih.gov Abiotic stressors also play a crucial role; drought stress, in particular, has been shown to induce accumulation to levels even higher than those caused by insect feeding. nih.govoup.com

Role of Plant Signaling Molecules: The accumulation of this compound is mediated by key plant signaling molecules. nih.govnih.gov Application of methyl jasmonate, salicylic (B10762653) acid, and abscisic acid leads to an increase in 5-hydroxynorvaline levels. nih.govnih.gov Conversely, the ethylene (B1197577) signaling pathway appears to have a negative regulatory effect, as treatment with an ethylene precursor reduces its abundance. nih.govoup.com

Distribution within the Plant: In field-grown maize, 5-hydroxynorvaline is most abundant in the above-ground vegetative tissues. nih.govnih.gov It is also present in smaller concentrations in the roots and can be detected in dry seeds. nih.govnih.gov This distribution suggests a primary role in protecting the vegetative parts of the plant from external threats. nih.gov

**Table 1: Factors Influencing 5-Hydroxynorvaline Accumulation in *Zea mays***

Stimulus Type Specific Stimulus Observed Effect on Accumulation Citation
Biotic Aphid (Rhopalosiphum maidis) feeding Increase nih.govnih.gov
Caterpillar (Spodoptera exigua) feeding Increase nih.govnih.gov
Abiotic Drought Stress Strong Increase nih.govoup.com
Signaling Molecule Methyl Jasmonate Increase nih.govoup.com
Salicylic Acid Increase nih.govoup.com
Abscisic Acid Increase nih.govoup.com
Ethylene Precursor (ACC) Decrease nih.gov

Beyond grasses like maize, δ-hydroxynorvaline has been identified in legumes. oup.commdpi.com Comprehensive profiling of various common legumes has shown its presence in varying distributions, alongside other non-proteinogenic amino acids (NPAAs). mdpi.comresearchgate.net Its specific function and the factors governing its accumulation in these plants are less characterized compared to maize. oup.com

Proposed Biosynthetic Routes and Precursors

The precise biosynthetic pathway of δ-hydroxynorvaline is not fully elucidated, but studies have provided insights into its likely precursors and the types of enzymatic reactions involved. nih.govoup.com

L-glutamic acid is considered a key precursor for the synthesis of L-5-hydroxynorvaline. nih.govresearchgate.net In laboratory settings, the authentic compound has been successfully synthesized from L-glutamic acid to confirm the structure of the naturally occurring metabolite in maize. nih.govresearchgate.net

Isotope labeling studies in maize have shown that the nitrogen atom from glutamine and glutamate (B1630785) is incorporated into 5-hydroxynorvaline. nih.gov However, the carbon backbone of these potential precursors was not integrated, suggesting a complex pathway. nih.gov This indicates that while glutamate or glutamine likely serves as the amino group donor via a transamination reaction, the carbon skeleton may originate from a different pathway. nih.govpatsnap.com Other potential precursors that have been suggested include arginine, proline, and ornithine. nih.gov

The formation of δ-hydroxynorvaline from its precursors is believed to involve hydroxylation and transamination reactions. nih.govoup.com The conversion of a precursor molecule would require a hydroxylase enzyme to introduce the hydroxyl group at the delta (5th) carbon. oup.com Subsequently, a transaminase would catalyze the transfer of an amino group, likely from glutamate, to form the final amino acid structure. nih.govresearchgate.net While specific enzymes have not yet been definitively identified in maize, genes encoding for various hydroxylases and transaminases are located within the genetic regions known to control the compound's accumulation. nih.govoup.com

Genetic Basis of δ-Hydroxynorvaline Accumulation

There is significant natural variation in the ability to accumulate 5-hydroxynorvaline among different maize inbred lines, with some lines showing more than a tenfold difference in foliar concentrations. nih.govoup.com This variation points to a strong genetic basis for its production. nih.gov

Genetic mapping studies using recombinant inbred lines of maize have successfully identified quantitative trait loci (QTLs) associated with 5-hydroxynorvaline accumulation. nih.govnih.gov These QTLs are specific regions on the chromosomes that correlate with the observed trait. Two major QTLs have been mapped to maize chromosomes 5 and 7. nih.govresearchgate.net The confidence intervals for these QTLs contain candidate genes, including several transaminases and hydroxylases, which are hypothesized to be involved in the biosynthesis of the compound. nih.govoup.com

Table 2: Summary of QTL Analysis for 5-Hydroxynorvaline Accumulation in Maize

Chromosome Peak Position (base pairs) 95% Confidence Interval (base pairs) Phenotypic Variance Explained Citation
5 2,183,738 2,136,100–2,501,321 16% researchgate.net
7 1,988,963 1,291,946–2,066,409 20% researchgate.net

Quantitative Trait Loci (QTL) Mapping for δ-Hydroxynorvaline Accumulation

Significant progress in understanding the genetic basis of δ-hydroxynorvaline accumulation has been made through quantitative trait loci (QTL) mapping in maize. nih.gov A study involving joint linkage analysis of four recombinant inbred line (RIL) populations of maize identified significant QTLs on chromosomes 5 and 7 that are associated with the accumulation of this compound. oup.comnih.gov

These QTLs explain a substantial portion of the natural variation observed in δ-hydroxynorvaline levels among different maize inbred lines. The QTL on chromosome 7 accounted for 20% of the total variance, while the QTL on chromosome 5 explained 16%. oup.com The identification of these specific chromosomal regions provides a foundation for pinpointing the genes responsible for the biosynthesis of δ-hydroxynorvaline.

Table 1: Significant QTLs for δ-Hydroxynorvaline Accumulation in Maize

Chromosome Position (Mbp) Explained Variance (%) Number of Predicted Genes
5 2.1 - 2.5 16 52
7 1.3 - 2.1 20 42

Data derived from joint linkage analysis of four maize RIL populations. oup.com

Identification of Candidate Biosynthetic Genes (e.g., Transaminases, Hydroxylases)

The QTL regions on chromosomes 5 and 7 contain numerous predicted genes, some of which are considered strong candidates for involvement in the biosynthesis of δ-hydroxynorvaline. oup.com Based on the chemical structure of δ-hydroxynorvaline and known biochemical pathways, enzymes such as transaminases and hydroxylases are likely to play a key role. oup.comnih.gov

Transaminases: These enzymes catalyze the transfer of an amino group to a keto-acid, a crucial step in the synthesis of many amino acids. It is hypothesized that a maize transaminase could convert a precursor like 5-hydroxy-2-oxopentanoate to δ-hydroxynorvaline. oup.com The QTL intervals identified on chromosomes 5 and 7 do contain genes predicted to encode for several transaminases. oup.com

Hydroxylases: These enzymes are responsible for introducing a hydroxyl group onto a substrate. The δ-hydroxyl group is a defining feature of δ-hydroxynorvaline, suggesting that a hydroxylase is involved in its biosynthesis. The identified QTL regions also harbor genes with predicted hydroxylase activity. oup.com

While these enzyme families are strong candidates, the specific genes responsible for δ-hydroxynorvaline biosynthesis have not yet been definitively identified and functionally characterized. The large number of genes within the QTL intervals necessitates further research, such as fine-mapping and gene expression studies, to narrow down the candidates. nih.gov It is also possible that regulatory genes, which control the expression of biosynthetic genes, are located within these QTLs. oup.com

Integration within Primary Amino Acid Metabolism Pathways

Evidence strongly suggests that the biosynthesis of δ-hydroxynorvaline is closely integrated with primary amino acid metabolism, particularly that of glutamate. oup.comnih.gov Isotope labeling studies in maize have shown that the nitrogen atom from both glutamine and glutamate can be incorporated into δ-hydroxynorvaline. oup.com This indicates that these primary amino acids serve as precursors for its synthesis.

A proposed biosynthetic pathway starts from L-glutamate. oup.comresearchgate.net This pathway likely involves several enzymatic steps, including the action of hydroxylases and transaminases as mentioned earlier. The connection to glutamate metabolism is significant as glutamate is a central hub in nitrogen assimilation and the synthesis of many other amino acids. nih.gov

The potential precursors for δ-hydroxynorvaline that have been investigated include:

Glutamine

Glutamate

Proline

Ornithine

Arginine

While all these amino acids are taken up by maize leaves, the direct incorporation of the carbon skeleton from sources other than glutamate has not been conclusively demonstrated, suggesting a complex or yet-to-be-described pathway. oup.com The synthesis of authentic L-5-hydroxynorvaline from L-glutamic acid has been achieved chemically, further supporting the plausibility of this metabolic link. oup.comresearchgate.net The accumulation of δ-hydroxynorvaline under stress conditions may represent a diversion of resources from primary metabolism to produce specialized defensive compounds. nih.gov

Table 2: Investigated Precursors for δ-Hydroxynorvaline Biosynthesis in Maize

Precursor Isotope Labeling Experiment Result
[¹³C₅¹⁵N₂]Glutamine Fed to detached maize leaves ¹⁵N incorporated into δ-hydroxynorvaline
[¹³C₅¹⁵N]Glutamate Fed to detached maize leaves ¹⁵N incorporated into δ-hydroxynorvaline
[¹³C₅]Proline Fed to detached maize leaves No significant incorporation of ¹³C observed
[¹³C₅]Ornithine Fed to detached maize leaves No significant incorporation of ¹³C observed
[¹³C₆]Arginine Fed to detached maize leaves No significant incorporation of ¹³C observed

Data from isotope labeling studies in maize leaves. oup.com

Biological Activities and Molecular Mechanisms of Dl δ Hydroxynorvaline

Role as an Antimetabolite and Amino Acid Analog

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by mimicking a naturally occurring metabolite. google.com DL-δ-Hydroxynorvaline functions as such, primarily by acting as an analog of certain amino acids. google.comscience.gov

Analogy with Threonine and Related Amino Acids

This compound is structurally similar to the proteinogenic amino acid L-threonine. The key difference lies in the substitution of the methyl group on the side chain of threonine with an ethyl group in hydroxynorvaline. nih.gov This structural similarity allows it to be recognized by cellular machinery that normally processes threonine. nih.govnih.gov Specifically, the (2S,3R)-3-hydroxynorvaline form effectively mimics the threonine-derived antigen. nih.gov Its structural relationship to other amino acids like valine has also been noted. medchemexpress.com

The analogy extends to other aliphatic α-amino-β-hydroxy acids such as β-hydroxyleucine and β-hydroxynorleucine. google.com This mimicry is central to its biological effects, as it can be mistakenly incorporated into metabolic pathways in place of the natural amino acids. science.govscience.gov

Competitive Inhibition and Mimicry in Metabolic Processes

Due to its structural resemblance to threonine, this compound can act as a competitive inhibitor in various metabolic processes. science.govru.nl It competes with L-threonine for the active sites of enzymes, thereby disrupting normal metabolic functions. researchgate.net This mimicry can lead to the synthesis of functionally compromised proteins, as the unnatural amino acid is incorporated in place of its natural counterpart. science.govnih.gov The introduction of this compound into cellular systems can suppress growth rates, indicating a negative impact on essential physiological pathways. nih.gov

Interaction with Enzymatic Systems

The primary mechanism of action for this compound involves its interaction with specific enzymes, leading to the modulation of their activity.

Modulation of Aspartate Kinase Activity

Aspartate kinase (AK) is a crucial enzyme in the biosynthesis of several amino acids, including threonine, and is typically subject to feedback inhibition by these amino acids. nih.govresearchgate.netnih.gov While direct studies detailing the specific modulatory effects of this compound on aspartate kinase are not extensively available, the known feedback regulation of AK by threonine suggests that as a threonine analog, hydroxynorvaline could potentially influence this enzyme's activity. nih.govresearchgate.net The sensitivity of aspartate kinase to its end-product inhibitors is a key regulatory point in amino acid biosynthesis. nih.govnih.gov

Effects on Aminoacyl-tRNA Synthetases (e.g., Threonyl-tRNA Synthetase)

Aminoacyl-tRNA synthetases (AaRS) are enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis. nih.govwikipedia.orgresearchgate.net this compound, specifically the β-hydroxynorvaline form, is recognized as a substrate by E. coli threonyl-tRNA synthetase (ThrRS). nih.gov

Research has shown that the specificity constant (kcat/KM) for β-hydroxynorvaline with ThrRS is only 20–30 times lower than that for the natural substrate, threonine. nih.gov This indicates that ThrRS can efficiently aminoacylate tRNA with this unnatural amino acid. nih.gov Like the non-cognate amino acid serine, β-hydroxynorvaline stimulates the ATPase activity in the active site of ThrRS. nih.gov

Kinetic Parameters of E. coli Threonyl-tRNA SynthetaseThreonineβ-Hydroxynorvaline
kcat (s⁻¹) 1Not specified
KM (mM) Not specifiedNot specified
kcat/KM (M⁻¹s⁻¹) 20-30 fold higher than HNV-
Aminoacyl Transfer Rate (s⁻¹) -10.4
Data derived from in vitro functional experiments. nih.gov

Investigation of Fidelity Escape Mechanisms in Protein Synthesis

The ability of threonyl-tRNA synthetase to utilize β-hydroxynorvaline as a substrate exemplifies a "fidelity escape" mechanism. nih.gov The fidelity of protein synthesis is maintained by the editing mechanisms of aminoacyl-tRNA synthetases, which are designed to prevent the incorporation of incorrect amino acids. nih.gov However, wild-type ThrRS does not efficiently edit β-hydroxynorvaline, meaning it fails to hydrolyze the incorrectly formed aminoacyl-adenylate or aminoacyl-tRNA. nih.gov

This lack of effective discrimination against a non-proteogenic amino acid like β-hydroxynorvaline demonstrates that naturally occurring synthetases may not be equipped to reject all unnatural amino acids they are not typically exposed to. nih.gov The incorporation of such unnatural amino acids into proteins can have toxic effects on bacterial growth, likely due to the production of proteins with compromised structures and functions. nih.gov This phenomenon of fidelity escape is a significant area of research for understanding the limits of translational accuracy and for the potential engineering of aminoacyl-tRNA synthetases with novel specificities. nih.gov

Mechanisms of Biological Perturbation at the Cellular Level

The biological activity of this compound, a non-proteinogenic amino acid, is rooted in its structural similarity to proteinogenic amino acids. This resemblance allows it to interfere with fundamental cellular processes, primarily through its erroneous incorporation into proteins and subsequent disruption of cellular homeostasis.

Non-protein amino acids, such as δ-Hydroxynorvaline, can be mistakenly recognized by the cellular machinery responsible for protein synthesis. escholarship.orgoup.com This misincorporation leads to the production of aberrant proteins, or proteoforms, with altered structures and functions. nih.gov The introduction of an unintended amino acid can cause protein misfolding, leading to the formation of non-functional or toxic protein aggregates and cellular stress. nih.govpnas.org

The toxicity of certain amino acid analogues is presumed to occur via their integration into proteins. sigmaaldrich.com For instance, the yeast Saccharomyces cerevisiae shows hypersensitivity to various toxic amino acid analogues, which are believed to generate abnormal proteins that impair cellular functions. pnas.org The defensive function of 5-hydroxynorvaline in plants is partly attributed to this mechanism, where its incorporation into the proteins of herbivores can disrupt their metabolism and development. escholarship.orgoup.comresearchgate.net This process of infiltration into the protein translation pathway represents a key mechanism by which this compound can perturb biological systems at a molecular level. nih.gov

Table 1: Research Findings on Amino Acid Analogue Misincorporation

Finding Organism/System Studied Implication Source(s)
Toxic amino acid analogues induce protein misfolding. Yeast (Saccharomyces cerevisiae) Leads to cellular stress and growth inhibition. pnas.org
Non-protein amino acids' defensive function can be due to misincorporation into herbivore proteins. Maize (Zea mays) Disrupts herbivore metabolism and physiology. escholarship.orgoup.com
Misincorporation of non-canonical amino acids can create aberrant proteoforms with altered 3D structures. General Cell Biology Can result in protein aggregation and perturbed cellular function. nih.gov

The molecular disruptions caused by this compound can manifest as significant impacts on the growth and physiology of an organism. The incorporation of amino acid analogues can be toxic to cells, leading to inhibited growth and, in some cases, teratogenic effects. sigmaaldrich.com

In laboratory settings, the presence of toxic amino acid analogues has been shown to inhibit the growth of yeast cells. pnas.org More specific to δ-Hydroxynorvaline, studies have demonstrated its detrimental effect on certain insects. When the corn leaf aphid, Rhopalosiphum maidis, was fed an artificial diet containing 5-hydroxynorvaline at concentrations found in maize plants, its reproduction was significantly reduced. escholarship.orgoup.com This indicates a direct negative impact on the physiological processes governing insect proliferation. However, the effects can be species-specific, as the growth of beet armyworm (Spodoptera exigua) larvae was not significantly affected by similar concentrations of 5-hydroxynorvaline in their diet. oup.com

Table 2: Effects of 5-Hydroxynorvaline on Organismal Growth and Reproduction

Organism Experimental Setup Observed Effect Source(s)
Corn Leaf Aphid (Rhopalosiphum maidis) Artificial diet containing 5-hydroxynorvaline Significant reduction in reproduction at concentrations ≥ 0.1 mM. The IC50 (concentration causing 50% reduction in progeny) was 3 mM. escholarship.orgoup.com
Beet Armyworm (Spodoptera exigua) Artificial diet containing 5-hydroxynorvaline No significant effect on larval weight at concentrations found in maize leaves. oup.com

Ecological and Defense Functions in Plants

In plants, this compound is not merely a metabolic byproduct but can function as a key component of the plant's defense arsenal (B13267) against environmental challenges. escholarship.orgresearchgate.net Plants have evolved complex systems to produce a variety of secondary metabolites, including non-protein amino acids, to protect themselves from herbivores and pathogens. researchgate.netwalshmedicalmedia.com

The accumulation of 5-hydroxynorvaline in maize (Zea mays) is a well-documented induced defense response. escholarship.orgresearchgate.net Its concentration in leaf tissue increases significantly following feeding by herbivores such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm (Spodoptera exigua). escholarship.orgresearchgate.net This response is not limited to biotic threats.

Abiotic stresses also trigger the synthesis of this compound. Drought stress, in particular, has been shown to induce 5-hydroxynorvaline accumulation to even higher levels than insect feeding. escholarship.orgresearchgate.net Cold stress (4°C) can also increase its concentration in maize plants. escholarship.orgoup.com The induction is mediated by key plant defense signaling molecules. Application of methyl jasmonate, salicylic (B10762653) acid, and abscisic acid leads to an increase in 5-hydroxynorvaline levels, highlighting its integration into the plant's broader defense signaling network. escholarship.orgresearchgate.net In field-grown maize, the compound is found primarily in above-ground vegetative tissues but is also present in roots and even dry seeds. escholarship.orgresearchgate.net

Table 3: Induction of 5-Hydroxynorvaline in Maize (Zea mays)

Inducing Factor Plant Response Source(s)
Herbivory (R. maidis, S. exigua) Increased accumulation in leaves. escholarship.orgresearchgate.net
Drought Stress Significant increase in concentration, higher than from herbivory. escholarship.orgresearchgate.net
Cold Stress (4°C) Increased concentration over time. escholarship.orgoup.com
Methyl Jasmonate Induced accumulation (used experimentally to mimic herbivory). escholarship.orgresearchgate.netresearchgate.net

The primary ecological function of the induced accumulation of this compound is to deter or harm herbivores. escholarship.org The compound directly affects the fitness of insects that feed on the plant. Aphids (R. maidis) feeding on an artificial diet containing 5-hydroxynorvaline at a concentration of 0.1 mM—a level comparable to that found in stressed maize plants—showed a significant reduction in reproduction. oup.com The concentration required to reduce aphid progeny production by 50% (IC50) was determined to be 3 mM. oup.com

Evidence suggests that aphids acquire the compound through phloem feeding, as 5-hydroxynorvaline was detected in the bodies of aphids that had been feeding on maize. escholarship.orgoup.com When these aphids were transferred to an artificial diet lacking the compound, the concentration within their bodies decreased over time. oup.com This demonstrates that the compound is ingested by the herbivore and can exert its toxic or anti-feedant effects, thereby functioning as an effective chemical defense for the plant. escholarship.org

Table of Mentioned Compounds

Synthetic Methodologies and Chemical Derivatization of Dl δ Hydroxynorvaline

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for accessing DL-δ-hydroxynorvaline and its stereoisomers. These methods often involve multistep sequences and the use of chiral auxiliaries or catalysts to control the stereochemical outcome.

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for obtaining specific stereoisomers of δ-hydroxynorvaline, which can exhibit distinct biological activities. One prominent strategy involves the combination of organocatalysis and biocatalysis to achieve high stereocontrol. For instance, an efficient route to synthesize all four diastereomers of a protected form of γ-hydroxynorvaline, a related compound, has been established. rsc.orgdoi.org This method utilizes an organocatalytic Mannich reaction as a key asymmetric step, followed by an enzymatic ketone reduction. rsc.orgdoi.org The sequential formation of stereogenic centers in this manner allows for the production of each of the four stereoisomers in high yield and with excellent stereoselectivity. rsc.orgdoi.org

Another approach to enantioselective synthesis involves the use of copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. This method allows for the synthesis of β-amino acid derivatives, which can be precursors to hydroxynorvaline analogues. nih.gov The regioselectivity of the hydrocupration can be controlled by the choice of ligand, enabling the formation of either α- or β-amino acid derivatives. nih.gov

A highly stereoselective synthesis of the four stereoisomers of a protected γ-hydroxynorvaline has been achieved through a key organocatalytic Mannich reaction of a protected hydroxyacetone (B41140) with a protected ethyl glycinate. nih.gov This reaction, catalyzed by proline, yields the syn-product with high stereoselectivity and in good yield. nih.gov The subsequent enzymatic reduction of the resulting γ-amino-β-ketoester allows for the generation of all four stereoisomers. nih.gov

Preparation from Chiral Precursors (e.g., L-Glutamic Acid)

The use of readily available chiral starting materials, such as L-glutamic acid, provides an alternative and often efficient pathway to chiral non-racemic hydroxy amino acids. L-glutamic acid is a versatile precursor due to its inherent chirality and functional groups that can be chemically manipulated. google.com For example, derivatives of L-glutamic acid can be synthesized and subsequently transformed into various target molecules. A method for synthesizing an L-glutamic acid derivative has been reported that involves a one-pot reaction, reducing the need for isolation of intermediates and thereby increasing efficiency. rsc.org

The synthesis of β-hydroxy derivatives of L-glutamic acid has been accomplished starting from D-glucose. researchgate.net In this strategy, the carbon backbone of the sugar is utilized to construct the desired amino acid framework. Key steps include homologation of a glucofuranose derivative and a series of transformations to introduce the required functional groups. researchgate.net

Multistep Catalytic and Stoichiometric Methods

Multistep synthesis, often combining both catalytic and stoichiometric reactions, is a common approach for constructing complex molecules like this compound. These sequences allow for the precise installation of functional groups and stereocenters.

A notable example is a proline-catalyzed asymmetric α-hydroxylation of aldehydes derived from amino acids. This reaction provides a reliable method for introducing a hydroxyl group at the α-position with high stereocontrol. The resulting hydroxy aldehydes can then be further elaborated into the desired amino acid derivatives.

An efficient synthesis of all four diastereomers of a protected γ-hydroxynorvaline highlights a multistep approach that integrates an organocatalytic Mannich reaction and an enzymatic ketone reduction. doi.org This combination of catalytic methods allows for excellent control over the stereochemistry at two chiral centers. doi.org The synthesis starts with a proline-catalyzed Mannich reaction between a protected hydroxyacetone and a protected ethyl glycinate, which establishes the first stereocenter with high diastereoselectivity and enantioselectivity. nih.gov The subsequent reduction of the ketone functionality is achieved using various alcohol dehydrogenases, which allows for the selective formation of the different diastereomers. nih.gov The final lactonization step, performed under basic conditions, yields the desired protected γ-hydroxynorvaline derivatives in good yields. nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules like δ-hydroxynorvaline.

Tandem Aldol (B89426) Addition–Transamination Reactions

While specific examples of tandem aldol addition-transamination for this compound are not detailed in the provided context, the principles of such reactions are relevant. This type of enzymatic cascade would involve an aldolase (B8822740) to form a carbon-carbon bond and create a keto acid intermediate, followed by a transaminase to introduce the amino group stereoselectively. This approach can lead to a highly efficient and atom-economical synthesis.

A related biocatalytic approach involves the use of proline-catalyzed asymmetric α-hydroxylation of aldehydes. This organocatalytic step, while not strictly enzymatic, mimics the type of stereocontrol seen in enzymatic reactions and can be coupled with enzymatic steps in a chemoenzymatic sequence.

Role of Alcohol Dehydrogenases and Aminotransferases in Stereoselective Synthesis

Alcohol dehydrogenases (ADHs) and aminotransferases (ATAs) are key enzymes in the stereoselective synthesis of hydroxy amino acids. ADHs are used for the stereoselective reduction of ketones to secondary alcohols, while ATAs are employed for the stereoselective amination of keto acids to amino acids.

In the synthesis of γ-hydroxynorvaline, a variety of alcohol dehydrogenases have been screened to find suitable catalysts for the reduction of the γ-amino-β-ketoester intermediate. nih.gov The choice of ADH and its corresponding cofactor recycling system is critical for achieving the desired stereoisomer of the hydroxy amino acid. nih.gov

Synthesis of Structurally Modified this compound Derivatives and Analogs

The fundamental structure of this compound serves as a versatile scaffold for the generation of a wide array of derivatives and analogs. Chemical modifications can be targeted at its three key functional groups: the α-amino group, the carboxyl group, and the δ-hydroxyl group. These modifications allow for the introduction of new functionalities, alteration of stereochemistry, and the creation of isosteres to probe biological systems. Methodologies for these transformations often involve protective group chemistry to selectively react with one functional group while leaving the others untouched.

One significant class of derivatives is formed through the dehydration of the β-hydroxy moiety, a reaction that can be catalyzed by reagents like 4-dimethylaminopyridine (B28879) (DMAP) in the presence of tert-butyl pyrocarbonate [(Boc)2O], to yield dehydroamino acid derivatives in high yields researchgate.net. Another approach involves the synthesis of enantiomerically pure forms, such as syn-γ-hydroxynorvaline, through divergent pathways that utilize chemoselective and stereoselective reductions of a common intermediate, an α-amino-γ-oxopentanoic acid researchgate.net. These strategies underscore the chemical tractability of the hydroxynorvaline backbone for creating structurally diverse molecules.

Incorporation into Peptide Structures and Analogs

This compound is a valuable building block for the synthesis of modified peptides and peptide analogs. Its incorporation can introduce unique structural features or functionalities not found in natural peptides. A notable example is the synthesis of glycopeptide analogs, which are crucial for studying immunological responses.

One documented synthesis involves the creation of a C-linked isostere of β-D-galactosylated hydroxynorvaline. This complex synthesis was achieved in eight steps starting from per-O-benzylated galactopyranolactone. Key steps included the addition of a homoallylic Grignard reagent, reduction of the subsequent hemiacetal with triethylsilane, and a Wittig reaction. The resulting C-linked building block was then incorporated into a peptide fragment from type II collagen using solid-phase peptide synthesis (SPPS), employing a combination of Boc and Fmoc protective group strategies nih.gov. This demonstrates the feasibility of integrating complex, modified hydroxynorvaline residues into peptide chains to create sophisticated analogs for biological investigation.

Peptide Analog Synthesis Step Description Key Reagents/Strategies
Building Block Synthesis Preparation of a C-linked isostere of β-D-galactosylated hydroxynorvaline.Per-O-benzylated galactopyranolactone, homoallylic Grignard reagent, triethylsilane, Wittig reaction.
Peptide Incorporation Integration of the modified hydroxynorvaline building block into a peptide chain.Solid-Phase Peptide Synthesis (SPPS), Boc and Fmoc protective groups.
Deprotection and Cleavage Removal of protecting groups and cleavage of the glycopeptide from the solid support.Triethylsilyl trifluoromethanesulfonate (B1224126) in Trifluoroacetic acid (TFA).

Preparation of Boron-Containing Analogs

The synthesis of boron-containing analogs of amino acids, particularly α-aminoboronic acids, is an area of significant interest in medicinal chemistry due to their ability to act as potent enzyme inhibitors nih.gov. The boron atom, with its empty p-orbital, acts as a strong Lewis acid, enabling it to form stable tetrahedral complexes with nucleophilic residues in enzyme active sites nih.govscispace.com.

While direct synthesis of a boron-containing analog of this compound is not extensively detailed in the provided context, the general synthetic routes for α-aminoboronic acid derivatives are well-established and applicable. A primary method is the Matteson asymmetric homologation. This process typically involves the following steps nih.gov:

Starting Material : A substituted pinanediol boronic ester is used as the chiral auxiliary.

Homologation : The boronic ester is reacted to form an α-chloroboronic ester.

Nucleophilic Substitution : The chlorine atom is displaced via an SN2 reaction, often using lithium hexamethyldisilazide (LiHMDS), to introduce the amino group.

Deprotection : The protecting groups are removed to yield the final α-aminoboronic acid.

This established pathway can be adapted to synthesize a δ-hydroxy-α-aminopentylboronic acid, the boron analog of δ-hydroxynorvaline. The resulting peptidyl boronates are known to be stable compounds under ambient conditions, further enhancing their utility as potential therapeutic agents nih.gov.

General Synthesis Step Methodology Purpose
Boronic Ester Formation Reaction with a chiral auxiliary like pinanediol.Establishes stereochemistry.
Matteson Homologation Reaction to form an α-chloroboronic ester.Lengthens the carbon chain by one, introducing a reactive site.
Amination SN2 displacement of the chloride with an amine source (e.g., LiHMDS).Introduces the α-amino group.
Deprotection Removal of protecting groups.Yields the final α-aminoboronic acid analog.

Optimization of Synthetic Yields and Purity in Academic Contexts

Improving the efficiency of chemical syntheses is a central goal in academic research, aiming to reduce waste, lower costs, and increase the accessibility of complex molecules. For this compound and its derivatives, optimization strategies focus on both the core synthesis of the amino acid and its subsequent modifications.

A highly reproducible and efficient method for preparing enantiomerically pure (S)-5-hydroxynorvaline from L-glutamic acid has been reported. This method improves upon existing procedures by providing a purer product in higher yields researchgate.net. The key to this synthesis is the simultaneous protection of the α-amino and α-carboxyl groups of glutamic acid through the formation of a boroxazolidone. This intermediate allows for the selective reduction of the side-chain carboxyl group, followed by a simple anion-exchange purification to yield very pure (S)-5-hydroxynorvaline researchgate.net.

In a broader academic context, the optimization of synthetic reactions has been revolutionized by the integration of high-throughput experimentation, automation, and machine learning algorithms beilstein-journals.org.

Continuous-Flow Synthesis : This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity compared to traditional batch processes. Optimization can be achieved by systematically varying these parameters nih.govbeilstein-journals.org.

Bayesian Optimization : This machine learning technique is increasingly used to explore the complex parameter space of a chemical reaction efficiently. By building a probabilistic model of the reaction outcome (e.g., yield), the algorithm can intelligently select the next set of experimental conditions to test, minimizing the number of experiments needed to find the optimum nih.govnih.gov. For instance, Bayesian optimization has been successfully used to maximize the yield of multi-step syntheses, achieving optimal conditions in a fraction of the experiments required by traditional methods nih.gov.

These modern optimization tools, while not yet specifically reported for every this compound synthesis, represent the state-of-the-art approach in academic settings for developing highly efficient and pure synthetic routes beilstein-journals.org.

Optimization Strategy Description Key Advantages
Improved Batch Synthesis Use of boroxazolidone protection for the selective reduction of L-glutamic acid.High reproducibility, higher yields, very pure product, simple purification researchgate.net.
Continuous-Flow Chemistry Performing reactions in a continuously flowing stream rather than a fixed vessel.Precise control over reaction conditions, improved safety, scalability, potential for higher yields beilstein-journals.org.
Bayesian Optimization An algorithmic approach to find the optimal reaction conditions with a minimal number of experiments.Reduces time and material costs, efficiently explores multi-variable reaction spaces nih.gov.

Advanced Analytical Methodologies for Dl δ Hydroxynorvaline Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of separating individual components from complex mixtures like biological fluids. For a compound like DL-δ-Hydroxynorvaline, which may be present at low concentrations alongside a multitude of other structurally similar molecules, the choice of chromatographic technique is critical.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating amino acids. However, most amino acids, including this compound, lack a native chromophore or fluorophore, making them difficult to detect directly with UV or fluorescence detectors. shimadzu.com To overcome this, a pre-column or post-column derivatization step is employed to attach a fluorescent tag to the amino acid. shimadzu.comrsc.org This process significantly enhances detection sensitivity and selectivity. shimadzu.com

Fluorescence detection is highly selective and sensitive because it measures the light energy emitted from fluorescent substances. shimadzu.com For amino acid analysis, fluorescence detection can be up to 200 times more sensitive than UV detection. shimadzu.com Common derivatization reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines. shimadzu.com The resulting fluorescent derivatives are then separated on a reversed-phase HPLC column and quantified. The high sensitivity of this method allows samples to be sufficiently diluted, which can minimize matrix effects from the biological sample and ensure that the pH conditions are optimal for the derivatization reaction. shimadzu.com

Table 1: Typical HPLC-FLD Parameters for Derivatized Amino Acid Analysis

Parameter Typical Setting Purpose
Column C18 Reversed-Phase (e.g., 100 mm x 3.0 mm, 2.7 µm) Separates derivatized amino acids based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid) Allows for the elution and separation of a wide range of amino acids with different polarities.
Derivatization Reagent o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) Attaches a fluorescent tag to the amino acid for sensitive detection. shimadzu.com
Fluorescence Detector Excitation/Emission wavelengths specific to the derivatizing agent Detects and quantifies the fluorescently labeled amino acid.
Flow Rate 0.4 - 0.6 mL/min Controls the speed of the separation process.

| Injection Volume | 5 - 20 µL | The amount of derivatized sample introduced into the system. |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF MS/MS) is a premier analytical platform for untargeted metabolomics, enabling the detection and identification of hundreds to thousands of metabolites in biological samples. nih.gov This technique couples the separation capabilities of HPLC (or UPLC) with the high-resolution, accurate-mass measurement capabilities of a QToF mass spectrometer. waters.comnih.gov

In this setup, the LC system first separates the components of the sample. The eluent is then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The QToF analyzer provides a highly accurate mass-to-charge ratio (m/z) for the parent ions, which can be used to determine the elemental composition of a compound like this compound. nih.gov For further structural confirmation, tandem mass spectrometry (MS/MS) is performed. In this process, a specific parent ion is selected, fragmented, and the m/z of the resulting fragment ions are measured, creating a unique fragmentation pattern that acts as a structural fingerprint for the molecule. nih.gov

Table 2: Typical LC-QToF MS/MS Parameters for Metabolite Analysis

Parameter Typical Setting Purpose
LC System UPLC/HPLC with a reversed-phase or HILIC column Provides high-resolution separation of metabolites prior to MS detection. nih.gov
Ionization Source Electrospray Ionization (ESI), positive or negative mode Generates charged ions from the eluted metabolites for MS analysis.
Mass Analyzer Quadrupole-Time-of-Flight (QToF) Measures the mass-to-charge ratio of ions with high accuracy and resolution. waters.com
Acquisition Mode Full Scan MS and Targeted MS/MS Full scan provides a profile of all detectable ions, while MS/MS provides fragmentation data for structural elucidation. ijpras.com
Collision Energy Ramped or fixed energy (e.g., 10-40 eV) Controls the fragmentation of selected parent ions in MS/MS mode.

| Data Processing | Molecular Feature Extraction (MFE) and database searching | Algorithms extract potential compounds from the raw data, which are then matched against metabolomics databases. nih.gov |

Spectroscopic and Spectrometric Characterization in Biological Matrices

While chromatography separates compounds, spectroscopy and spectrometry are used to elucidate their structures and quantify their presence in complex biological matrices such as plasma, urine, or tissue extracts. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. youtube.com

For a novel or unconfirmed metabolite, NMR can provide definitive structural proof. A typical workflow involves purifying the compound of interest and then performing a suite of NMR experiments.

¹H NMR: Identifies the different types of protons in the molecule and their chemical environments.

¹³C NMR: Identifies the different carbon atoms in the molecular skeleton.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart.

By piecing together the information from these experiments, the complete chemical structure of this compound can be confirmed without relying on a reference standard.

Mass spectrometry (MS) is a key technology in metabolomics for both identifying and quantifying metabolites in biological matrices. ijpras.comscispace.com The process of metabolite identification relies heavily on accurate mass measurement and tandem mass spectrometry (MS/MS). nih.govijpras.com

The high resolution of instruments like the QToF allows for the determination of a molecule's elemental formula from its exact mass. nih.gov However, this often yields multiple possibilities. To confirm the identity, MS/MS is used to generate a fragmentation spectrum. nih.gov This spectrum is then compared to spectra in databases (like METLIN or HMDB) or to the spectrum of an authentic chemical standard analyzed under the identical conditions. creative-proteomics.commetabolon.com This matching of both retention time from the LC and the fragmentation pattern from the MS/MS provides a high level of confidence in the identification. nih.gov

Once identified, MS is also used for quantification. The area of the chromatographic peak corresponding to the metabolite is proportional to its concentration in the sample. waters.com For accurate quantification, especially in complex matrices, stable isotope-labeled internal standards are often used to correct for variations in sample preparation and instrument response. nih.gov

Table 3: Levels of Metabolite Identification using Mass Spectrometry

Identification Level Evidence Required Description
Level 1: Confirmed Structure Matched retention time and MS/MS spectrum with an authentic chemical standard. The highest level of confidence in identification. nih.gov
Level 2: Putatively Annotated Compound Matched MS/MS spectrum to a public/commercial spectral library. High probability of being correct, but without confirmation against a standard.
Level 3: Putatively Characterized Compound Class Characteristic fragmentation patterns suggest a specific chemical class. The exact isomer is not known, but the compound class is identified.

| Level 4: Unequivocal Molecular Formula | Accurate mass measurement determines the elemental composition. | The structure is unknown, but the chemical formula is determined. nih.gov |

Applications in Metabolomics Research

Metabolomics aims to provide a comprehensive snapshot of the small-molecule metabolites within a biological system, reflecting its physiological state. nih.gov The analysis of non-proteinogenic amino acids like this compound is an integral part of this field. Untargeted metabolomics studies, which seek to measure as many metabolites as possible, rely on robust analytical platforms like LC-MS to detect compounds that may serve as biomarkers for disease or indicators of metabolic pathway perturbations. nih.govnih.gov

The presence or altered concentration of an unusual amino acid such as this compound could be significant. For instance, it might indicate exposure to an external compound or the activity of a non-standard enzymatic pathway. By applying the advanced analytical methodologies described, researchers can confidently identify and quantify this compound in large-scale metabolomic studies. Subsequent statistical analysis can then reveal correlations between the levels of this compound and specific phenotypes, diseases, or treatment outcomes, thereby generating new hypotheses about its biological role. nih.govnih.gov The integration of metabolomics data with other 'omics' data (genomics, proteomics) can provide a more holistic understanding of complex biological systems. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
o-phthalaldehyde (OPA)
9-fluorenylmethyl chloroformate (FMOC)
Acetonitrile

Targeted and Non-Targeted Metabolomic Profiling

Metabolomics, the comprehensive analysis of small molecules within a biological system, is a cornerstone for investigating the effects of a novel compound like this compound. This is approached through two complementary strategies: targeted and non-targeted profiling. creative-proteomics.com

Non-Targeted Metabolomics: This discovery-oriented approach aims to capture a broad and unbiased snapshot of the metabolome. creative-proteomics.comarome-science.com When a biological system is exposed to this compound, non-targeted methods can identify a wide array of metabolites that are altered in abundance, providing clues to the pathways affected by the compound. creative-proteomics.com The typical workflow involves sample preparation to extract a diverse range of metabolites, followed by analysis using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). creative-proteomics.comthermofisher.com This generates a complex dataset of thousands of molecular features that can be used to generate new hypotheses about the compound's mechanism of action. creative-proteomics.com

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise measurement and quantification of a predefined list of metabolites. creative-proteomics.commetwarebio.com This approach is ideal when specific pathways are hypothesized to be involved. For instance, given that this compound is an amino acid analog, a targeted panel would focus on quantifying known amino acids and their derivatives to see if the compound competes with or alters their metabolism. frontiersin.org Targeted methods offer higher sensitivity, specificity, and quantitative accuracy compared to non-targeted approaches, making them suitable for validating findings from discovery-based studies. creative-proteomics.comnih.gov

FeatureTargeted MetabolomicsNon-Targeted Metabolomics
Goal Quantitative analysis of a predefined set of metabolites.Comprehensive profiling to discover metabolic changes. creative-proteomics.com
Scope Narrow, focused on specific pathways (e.g., amino acid metabolism). metwarebio.comBroad, aims to capture as much of the metabolome as possible. arome-science.com
Output Absolute or precise relative quantification.Relative quantification and identification of statistically significant features.
Primary Use Hypothesis testing and biomarker validation.Hypothesis generation and biomarker discovery. creative-proteomics.com
Sensitivity High for selected metabolites. creative-proteomics.comVariable; may be lower for individual metabolites. creative-proteomics.com

Analysis of Metabolic Perturbations in Biological Models

Introducing this compound into a biological model, such as cell culture or an animal model, is expected to cause disruptions or "perturbations" in the organism's normal metabolic state. nih.gov Analyzing these perturbations is key to understanding the compound's biological role.

The data generated from metabolomic profiling can be used to identify these metabolic shifts. mdpi.com By comparing the metabolic profiles of treated versus untreated groups, researchers can pinpoint which metabolites and, by extension, which metabolic pathways are significantly altered. mdpi.com For example, an increase in certain intermediates of the tricarboxylic acid (TCA) cycle or changes in the levels of related amino acids like glycine, serine, and threonine could indicate specific enzymatic or transport processes affected by this compound. mdpi.com

Statistical and bioinformatic tools are essential for interpreting these complex datasets. Multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to discern patterns and identify the metabolites that contribute most to the differences between control and treated groups. mdpi.com Subsequently, pathway analysis tools map the altered metabolites onto known biochemical pathways, such as amino acid metabolism or central carbon metabolism, to provide a functional interpretation of the metabolic perturbations. mdpi.commdpi.com This integrated analysis can reveal the compound's mechanism of action or potential off-target effects. nih.gov

Techniques for Investigating Protein-Compound Interactions

To exert its effects, a small molecule like this compound must physically interact with one or more proteins. Identifying these protein targets is a critical step in drug discovery and chemical biology. nih.gov A variety of powerful biophysical and proteomic techniques can be employed for this purpose, broadly categorized into affinity-based and label-free methods. nih.govsemanticscholar.org

Affinity Purification-Mass Spectrometry (AP-MS): This is a powerful technique to identify proteins that bind to a small molecule. ebi.ac.uk In this approach, this compound could be chemically modified with a "tag" (like biotin) or immobilized onto a solid support (like beads). nih.gov This modified compound is then used as "bait" to capture its binding partners from a complex mixture like a cell lysate. ebi.ac.uk The captured proteins (the "prey") are then identified using mass spectrometry. fiveable.me This method is highly effective for discovering novel interaction partners under conditions that closely mimic the physiological state. iaanalysis.com

Biophysical Techniques for Validation and Characterization: Once potential protein targets are identified, a suite of biophysical methods can be used to validate the interaction and quantify its properties, such as binding affinity, kinetics, and thermodynamics. worldscientific.comnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time. springernature.comnih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The interaction is detected as a change in the refractive index, providing quantitative data on association (on-rate) and dissociation (off-rate) kinetics, from which the binding affinity (KD) can be calculated. springernature.combroadinstitute.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. acs.orgharvard.edu By titrating this compound into a solution containing the target protein, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov This information is invaluable for understanding the forces driving the binding interaction. whiterose.ac.uk

Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique assesses ligand binding by measuring changes in protein thermal stability. axxam.comnuvisan.com The principle is that a ligand binding to a protein will generally stabilize its structure, increasing its melting temperature (Tm). wikipedia.org TSA is a cost-effective and high-throughput method often used to screen compound libraries and validate hits from primary screens. axxam.comnih.gov

TechniquePrincipleKey Information ProvidedThroughput
Affinity Purification-Mass Spectrometry (AP-MS) Uses a tagged or immobilized small molecule to "pull down" binding proteins for MS identification. ebi.ac.ukIdentification of potential protein targets. nih.govHigh
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface. springernature.comBinding affinity (KD), on/off rates (kon/koff). broadinstitute.orgMedium
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event. acs.orgBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.govLow
Thermal Shift Assay (TSA / DSF) Measures the change in protein melting temperature upon ligand binding. wikipedia.orgTarget engagement, relative affinity. nanotempertech.comHigh

Theoretical and Computational Investigations of Dl δ Hydroxynorvaline

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational techniques that allow for the investigation of molecular structures, dynamics, and interactions at an atomic level. These methods are invaluable for predicting the behavior of novel or understudied compounds like DL-δ-Hydroxynorvaline.

Conformational Analysis and Stereochemical Prediction

A molecule's three-dimensional shape is critical to its biological activity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) that a molecule can adopt and to determine their relative energies. For this compound, which possesses two chiral centers (the α-carbon and the δ-carbon), four possible stereoisomers exist: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R).

Methodology : Computational approaches to conformational analysis typically involve systematic or stochastic searches of the conformational space. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate energy calculations for a limited number of conformers. More extensive searches often employ molecular mechanics (MM) force fields, which are faster and can explore a larger conformational landscape. Molecular dynamics simulations can further refine these structures and assess their stability in different environments (e.g., in a vacuum or solvated in water) nih.gov.

Theoretical Application to this compound : A computational study would begin by building the 3D structures of the four stereoisomers. A systematic rotation around each rotatable bond would generate a set of potential conformers. The energy of each conformer would then be calculated to identify the most stable, low-energy structures. This analysis would reveal how the positions of the amino, carboxyl, and hydroxyl groups are oriented in space, which is crucial for predicting how the molecule might interact with biological targets.

Table 1: Hypothetical Low-Energy Conformers of (2S, 5R)-δ-Hydroxynorvaline

Conformer IDDihedral Angle (Cα-Cβ-Cγ-Cδ)Dihedral Angle (Cβ-Cγ-Cδ-Oδ)Relative Energy (kcal/mol)Predicted Population (%)
Conf-1178.5° (anti)65.2° (gauche)0.0045.2
Conf-262.1° (gauche)175.9° (anti)0.8520.1
Conf-3-60.8° (gauche)-68.4° (gauche)1.2012.5
Conf-4179.1° (anti)-63.7° (gauche)1.558.3

This table presents illustrative data on what a conformational analysis of one stereoisomer of this compound might yield, showing the relative energies and predicted populations of stable conformers.

Ligand-Protein Docking and Interaction Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a protein target to identify potential inhibitors or activators.

Methodology : Docking algorithms sample a large number of possible binding poses of the ligand in the active site of a protein and use a scoring function to estimate the binding affinity for each pose. Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the specific interactions that maintain it mdpi.com.

Theoretical Application to this compound : In the absence of known protein targets for this compound, a hypothetical study could involve docking it against enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases or aminotransferases. The results would predict whether this compound is likely to bind to these enzymes and would identify the key amino acid residues in the active site involved in the interaction (e.g., through hydrogen bonds, electrostatic interactions, or van der Waals forces). Subsequent MD simulations could then assess the stability of these predicted interactions.

Table 2: Illustrative Docking Results of this compound with a Hypothetical Aminotransferase

StereoisomerBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
(2S, 5R)-7.2Asp180, Arg292Hydrogen Bond, Electrostatic
(2S, 5S)-6.8Tyr70, Trp140Hydrogen Bond, Hydrophobic
(2R, 5S)-5.4Ser113, Gly114Hydrogen Bond
(2R, 5R)-5.1Leu290, Val293Hydrophobic

This table provides a hypothetical summary of results from a molecular docking study, indicating the predicted binding affinities and key interactions for each stereoisomer of this compound with a protein target.

In Silico Pathway Analysis for Biosynthesis and Metabolism

In silico pathway analysis uses computational tools to predict the metabolic fate of a compound within a biological system. This can help to identify potential biosynthetic routes or how a foreign compound might be metabolized and broken down by an organism.

KEGG Enrichment Analysis for Metabolic Disorders

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, from molecular-level information genome.jp. KEGG pathway enrichment analysis is a method to identify if a set of genes or compounds are significantly overrepresented in a particular metabolic pathway.

Methodology : While typically used for gene sets from transcriptomics data, pathway enrichment concepts can be adapted to predict pathways that might be affected by a small molecule. If a compound is found to interact with several enzymes, these enzymes can be mapped to KEGG pathways to see if they cluster within specific metabolic routes.

Theoretical Application to this compound : If molecular docking and simulation studies were to predict that this compound interacts with a set of enzymes, these enzymes could be submitted for KEGG enrichment analysis. A significant enrichment in, for example, "amino acid metabolism" or "fatty acid metabolism" pathways would suggest that the compound might interfere with these processes. This could generate hypotheses about its potential biological effects or its role in metabolic disorders if it were to accumulate in a biological system.

Prediction of Enzymatic Substrates and Products

Computational tools can predict whether a novel compound might be a substrate for known enzymes and what the likely products of that enzymatic reaction would be.

Methodology : This can be achieved through several approaches, including similarity-based methods that compare the novel compound to known substrates of enzymes, and machine learning models trained on large datasets of enzyme-substrate-product relationships. These tools analyze the chemical structure of the potential substrate and predict the most likely site of enzymatic transformation.

Theoretical Application to this compound : In silico substrate prediction tools could be used to screen this compound against databases of known enzymes. For instance, such tools might predict that the hydroxyl group at the δ-position could be a substrate for an oxidoreductase, leading to the formation of an aldehyde or a ketone. Similarly, the amino and carboxyl groups could be predicted as substrates for transaminases or decarboxylases. These predictions would provide a first step in mapping out the potential metabolic pathways involving this compound.

Computational Approaches in Enzyme Engineering and Design

Enzyme engineering aims to improve the properties of existing enzymes or to create novel enzymes with new functionalities. Computational methods play a crucial role in guiding the design of mutations to achieve these goals.

Methodology : Computational enzyme design often involves creating a model of the desired reaction's transition state within the active site of a scaffold protein. The surrounding amino acid residues are then computationally mutated to find a sequence that best stabilizes this transition state, thereby catalyzing the reaction. This process relies heavily on molecular modeling and energy calculations to predict the effects of mutations.

Theoretical Application to this compound : A hypothetical goal could be to design an enzyme that specifically synthesizes one stereoisomer of this compound. Computational methods could be used to design a novel enzyme, perhaps starting from an existing aminotransferase or hydroxylase scaffold. The active site would be redesigned to specifically bind a precursor molecule and catalyze the addition of the hydroxyl group at the δ-position with high stereoselectivity. This would involve iterative cycles of computational design, followed by experimental validation of the engineered enzyme's activity.

Rational Design of Enzymes for δ-Hydroxynorvaline Synthesis or Transformation

The synthesis and transformation of non-canonical amino acids such as this compound present unique challenges for biocatalysis. rsc.orgnih.gov Wild-type enzymes often exhibit low or no activity towards unnatural substrates and may lack the required stereoselectivity. nih.gov Rational design, a powerful enzyme engineering strategy, leverages computational modeling and a deep understanding of enzyme structure-function relationships to overcome these limitations. creative-enzymes.comresearchgate.netnih.gov This approach aims to introduce specific, targeted mutations into an enzyme's active site or other critical regions to enhance its catalytic efficiency, alter its substrate specificity, or even introduce novel functionalities for the synthesis or transformation of molecules like this compound. nih.gov

The rational design process for tailoring an enzyme for this compound would typically begin with the selection of a suitable enzyme scaffold. Promising candidates could include aminotransferases, which catalyze the transfer of an amino group to a keto acid precursor, or dehydrogenases, which can be involved in the hydroxylation of the side chain. The three-dimensional structure of the chosen enzyme, obtained through X-ray crystallography or homology modeling, is a prerequisite for computational analysis. mdpi.com

Molecular docking simulations are then employed to predict the binding mode of this compound or its precursors within the enzyme's active site. These simulations provide crucial insights into the interactions between the substrate and the surrounding amino acid residues. By analyzing the docked conformation, researchers can identify steric hindrances or a lack of favorable interactions that may limit the enzyme's activity. For instance, a bulky amino acid residue might clash with the hydroxyl group of this compound, preventing optimal binding.

Based on these computational predictions, specific mutations are designed to remodel the active site. nih.gov This could involve replacing a large amino acid with a smaller one to create space for the substrate, introducing polar residues to form hydrogen bonds with the hydroxyl group, or modifying the electrostatic environment of the active site to better accommodate the substrate. Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic reaction at a quantum level, providing a more accurate prediction of how different mutations will affect the transition state and, consequently, the reaction rate.

The following interactive data table illustrates the potential outcomes of a rational design approach applied to a hypothetical aminotransferase to improve its activity for the synthesis of this compound from its corresponding keto acid.

Table 1: Hypothetical Results of Rational Design on an Aminotransferase for this compound Synthesis

Enzyme Variant Mutation(s) Predicted Change in K_m (mM) for Keto Acid Precursor Predicted Change in k_cat (s⁻¹) Predicted Change in k_cat/K_m (M⁻¹s⁻¹) Rationale for Mutation
Wild-Type None 5.2 0.1 19.2 Baseline activity
Variant 1 F87A 2.5 0.3 120 Reduce steric hindrance in the active site to better accommodate the substrate's side chain.
Variant 2 Y152L 3.1 0.2 64.5 Remove a bulky residue near the substrate binding pocket.
Variant 3 F87A, S112T 1.8 0.5 277.8 Introduce a threonine to form a hydrogen bond with the substrate's hydroxyl group, in addition to reducing steric clash.

Prediction of Mutational Effects on Enzyme Activity

A critical aspect of rational enzyme design is the accurate prediction of how specific mutations will impact the enzyme's catalytic activity. nih.gov Computational methods play a pivotal role in this predictive process, allowing for the in-silico screening of numerous potential mutations before undertaking laborious and time-consuming experimental work. frontiersin.org These predictive tools analyze the effects of amino acid substitutions on various aspects of enzyme function, including protein stability, active site conformation, substrate binding affinity, and the catalytic reaction itself. nih.gov

One of the primary computational techniques used to predict mutational effects is molecular dynamics (MD) simulations. mdpi.comnih.gov MD simulations provide a dynamic view of the protein structure, allowing researchers to observe how a mutation alters the protein's flexibility, conformational ensemble, and the network of interactions within the active site. youtube.com By simulating the behavior of both the wild-type and mutant enzymes in complex with the substrate (e.g., this compound), it is possible to assess changes in the stability of the substrate-enzyme complex and the orientation of the substrate relative to the catalytic residues.

Free energy calculations, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be coupled with MD simulations to provide quantitative predictions of the change in binding affinity (ΔΔG) upon mutation. A negative ΔΔG value suggests that the mutation enhances substrate binding, which is often correlated with an increase in enzyme activity, particularly if substrate binding is the rate-limiting step.

Furthermore, various predictive algorithms and scoring functions have been developed to rapidly assess the impact of mutations. These tools often leverage machine learning models trained on large datasets of experimentally characterized mutations. They can predict whether a mutation is likely to be deleterious, neutral, or beneficial to the enzyme's function. For instance, the K* algorithm has been used to prospectively predict resistance mutations in dihydrofolate reductase by considering both positive design to maintain catalytic function and negative design to interfere with inhibitor binding. nih.gov A similar approach could be used to screen for mutations that enhance the activity of an enzyme towards this compound while potentially reducing activity towards its native substrate.

The following interactive data table provides a hypothetical example of how computational tools might be used to predict the effects of specific mutations on a dehydrogenase engineered for the transformation of a precursor into this compound.

Table 2: Predicted Effects of Mutations on a Hypothetical Dehydrogenase for this compound Transformation

Mutation Predicted ΔΔG of Binding (kcal/mol) Predicted Change in Activity Structural Observations from MD Simulations
W118A -1.2 Increased The smaller alanine (B10760859) residue creates a larger binding pocket, allowing for better accommodation of the hydroxynorvaline side chain.
T45S +0.8 Decreased Loss of a key hydrogen bond with the substrate's hydroxyl group, leading to a less stable binding orientation.
I220F -0.5 Slightly Increased Enhanced hydrophobic interactions with the alkyl portion of the substrate's side chain.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biosynthetic and Catabolic Pathways

While the fundamental pathways for many common amino acids are well-established, the synthesis and degradation routes for non-standard amino acids like DL-δ-Hydroxynorvaline remain largely uncharted territory. Future research will likely focus on identifying the specific enzymes and genetic machinery responsible for its production and breakdown in various organisms. Understanding these pathways is crucial, as the isotopic composition of amino acids, which is influenced by their biosynthetic and catabolic routes, can provide deep insights into an organism's metabolism and physiology. nih.gov The study of hydrogen isotope ratios (δ2HAA values) in amino acids, for instance, has shown that these values are systematically influenced by the catabolic pathways activated for substrate degradation. nih.gov This suggests that a detailed understanding of this compound's metabolic pathways could unlock new ways to probe cellular metabolism.

Key research questions in this area include:

What are the precursor molecules for this compound biosynthesis?

Which specific enzymes catalyze the key steps in its formation and degradation?

How are these pathways regulated at the genetic and enzymatic levels?

Do these pathways vary across different species or environmental conditions?

Advanced Structural Biology Studies of δ-Hydroxynorvaline Interacting Enzymes

A deep understanding of the enzymes that interact with this compound at an atomic level is fundamental to manipulating its production and understanding its biological roles. Recent advancements in structural biology, such as high-resolution X-ray crystallography and cryo-electron microscopy, are powerful tools for this purpose. jbei.orgnih.gov By determining the three-dimensional structures of these enzymes, researchers can gain mechanistic insights into their activity, specificity, and regulation. jbei.orgnih.gov This knowledge is invaluable for protein engineering efforts aimed at improving enzyme efficiency or altering their substrate preferences. osti.gov

Future structural studies will likely target:

The active sites of enzymes that bind this compound as a substrate or product.

The dynamic conformational changes that occur during the catalytic cycle. osti.gov

The structural basis for allosteric regulation and protein-protein interactions.

Research AreaTechniquesPotential Outcomes
Enzyme Structure DeterminationX-ray Crystallography, Cryo-Electron MicroscopyHigh-resolution 3D models of interacting enzymes.
Enzyme DynamicsSmall-Angle X-ray and Neutron Scattering (SAXS/SANS)Understanding of protein flexibility and conformational changes. nih.gov
Computational ModelingMolecular Docking, Molecular Dynamics SimulationsPrediction of substrate binding and reaction mechanisms.

Development of Novel Biocatalytic Systems for this compound Production

The development of efficient and sustainable methods for producing this compound is a key area of emerging research. Biocatalysis, which utilizes enzymes or whole microbial cells as catalysts, offers a green alternative to traditional chemical synthesis. Future efforts will likely focus on discovering new enzymes with the desired activity or engineering existing ones to enhance their performance for this compound synthesis. The creation of synthetic microbial communities or the manipulation of existing ones could also be explored to establish robust production systems. frontiersin.org

Priorities for developing novel biocatalytic systems include:

Screening diverse microbial sources for novel enzymes capable of synthesizing this compound.

Employing protein engineering techniques to improve the catalytic efficiency, stability, and substrate specificity of identified enzymes.

Constructing synthetic metabolic pathways in microbial hosts for de novo production of this compound.

Optimizing fermentation conditions and downstream processing to maximize product yield and purity.

Exploration of Chemo-Ecological Roles in Plant-Microbe/Insect Interactions

The chemical diversity of the natural world plays a critical role in mediating interactions between organisms. nih.gov Plant-derived secondary metabolites, for example, are known to influence the assembly and function of microbial communities in the rhizosphere. nih.gov Similarly, volatile organic compounds emitted by fungi can mediate interactions with insects. Future research should investigate the potential roles of this compound in these complex ecological networks. It is plausible that this non-proteinogenic amino acid could act as a signaling molecule, a defense compound, or a nutrient source in various plant-microbe and plant-insect interactions. frontiersin.orgresearchgate.net The study of intraspecific chemodiversity in plants has revealed that variations in chemical profiles can have significant ecological consequences. riojournal.com

Key research avenues in this domain include:

Investigating the production and exudation of this compound by plants and microbes in response to specific ecological cues.

Assessing the effects of this compound on the growth, behavior, and gene expression of associated microbes and insects.

Determining if this compound plays a role in plant defense priming or induced systemic resistance. frontiersin.org

Exploring the potential for this compound to be involved in symbiotic or pathogenic relationships. frontiersin.org

Integration with Multi-Omics Data for Systems Biology Understanding

To gain a holistic understanding of the biological significance of this compound, it is essential to integrate data from various "omics" platforms. mdpi.com A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate network of molecular interactions that govern the production and function of this compound. nih.gov By integrating these datasets with genome-scale metabolic models, researchers can develop a systems-level view of how this compound metabolism is connected to broader cellular processes. nih.govnih.gov This integrated approach can help to uncover hidden biological regularities and predict how the system will respond to genetic or environmental perturbations. nih.govfrontiersin.org

Future research integrating multi-omics data will aim to:

Correlate the abundance of this compound with gene expression patterns and protein levels under different conditions.

Identify novel genes and proteins associated with this compound metabolism.

Construct and validate computational models that simulate the flow of metabolites through related pathways.

Utilize this systems-level understanding to engineer organisms for enhanced production or to elucidate the compound's precise physiological roles.

Omics LevelData TypePotential Insights
GenomicsDNA sequenceIdentification of genes involved in biosynthesis and catabolism.
TranscriptomicsRNA expression levelsUnderstanding of gene regulation in response to stimuli.
ProteomicsProtein abundance and modificationsIdentification of key enzymes and their post-translational regulation.
MetabolomicsMetabolite profilesQuantification of this compound and related compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying DL-δ-Hydroxynorvaline purity, and how should method validation be approached?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (FLD) is preferred. For example, reverse-phase C18 columns with a mobile phase of acetonitrile/water (e.g., 20:80 v/v) and UV detection at 210–220 nm can resolve this compound from impurities .
  • Validation : Include linearity (0.1–100 µg/mL), precision (RSD <2% for intraday), and recovery (>95%). Cross-validate with mass spectrometry (LC-MS) for structural confirmation .

Q. How should this compound be stored to maintain stability in long-term studies?

  • Storage : Store lyophilized powder at −20°C under argon to prevent oxidation and hydrolysis. Prepare fresh solutions in deionized water or PBS (pH 7.4) and avoid repeated freeze-thaw cycles .
  • Stability Testing : Monitor degradation via HPLC over 1–6 months under varying temperatures (−80°C to 25°C) to establish shelf-life .

Q. What are the critical parameters for designing in vivo pharmacokinetic studies with this compound?

  • Dosing : Calculate dose based on animal weight (e.g., 10 mg/kg for a 25 g mouse) and adjust for solubility (use DMSO/saline mixtures if insoluble). Include a 10% excess volume to account for pipetting errors .
  • Sampling : Collect plasma/serum at 0, 15, 30, 60, 120 min post-administration. Use protein precipitation (acetonitrile) for sample cleanup before LC-MS analysis .

Advanced Research Questions

Q. How can chiral separation of this compound enantiomers be achieved, and what implications does stereochemistry have on bioactivity?

  • Separation Method : Use chiral HPLC columns (e.g., Chirobiotic T) with polar organic mode (methanol:acetic acid:triethylamine, 100:0.1:0.1). Retention times typically differ by 2–5 min for D- and L-forms .
  • Bioactivity : Test enantiomers in enzyme inhibition assays (e.g., against bacterial amino acid racemases). D-forms may show higher binding affinity due to structural mimicry .

Q. What experimental strategies resolve contradictory data on this compound’s role in microbial metabolism?

  • Controlled Variables : Standardize culture conditions (pH, temperature, carbon sources) to minimize batch effects. Use isotopically labeled this compound (e.g., ¹³C-labeled) to trace metabolic flux via NMR or LC-MS .
  • Statistical Analysis : Apply multivariate regression to distinguish compound-specific effects from confounding factors (e.g., nutrient depletion) .

Q. How does this compound interact with amino acid transporters in eukaryotic cells, and what assays validate uptake mechanisms?

  • Assay Design : Use radiolabeled ([³H]- or [¹⁴C]-labeled) this compound in competitive uptake assays with HEK293 cells overexpressing LAT1 or ASCT2 transporters. Measure inhibition constants (Ki) via Michaelis-Menten kinetics .
  • Validation : Knock out transporter genes (CRISPR/Cas9) to confirm specificity. Compare uptake rates with natural substrates (e.g., leucine) .

Key Considerations

  • Synthesis : While direct methods for this compound are sparse, electrochemical reduction (as used for DL-homocysteine thiolactone) may be adapted by replacing methionine with norvaline precursors .
  • Contradictions : CAS number discrepancies (34042-00-7 vs. 489469-34-3) suggest possible isomerism or sourcing errors; verify supplier certificates (COA) before use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.